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These application notes provide a comprehensive guide to measuring the activity of the
immunoproteasome after exposure to KZR-616 (Zetomipzomib), a first-in-class selective
immunoproteasome inhibitor. The protocols and data presented are intended to assist
researchers in academic and industrial settings in the evaluation of KZR-616 and similar
compounds.

KZR-616 is an irreversible tripeptide epoxyketone-based selective inhibitor of the human
immunoproteasome.[1] It selectively targets the LMP7 (low molecular mass polypeptide-7 or
5i) and LMP2 (low molecular mass polypeptide-2 or 31i) subunits of the immunoproteasome.
[2][3] This selective inhibition leads to broad immunomodulatory activity, affecting both the
innate and adaptive immune systems by reducing the production of pro-inflammatory cytokines
and modulating the activity of macrophages, B cells, and T cells.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of KZR-616
against immunoproteasome and constitutive proteasome subunits.

Table 1: In Vitro Inhibitory Activity of KZR-616
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Selectivity vs.

Subunit Target IC50 (nM) Constitutive Reference
Subunit
. Immunoproteaso

LMP7 (B5i) 39 17.6-fold vs. B5 [2][5]

me
) Immunoproteaso

LMP2 (31i) 131 >80.9-fold vs. B1  [2][5]

me
] Immunoproteaso No selectivity vs.

MECL-1 (B2i) 623 [2][5]
me B2
Constitutive

B5 688 - [2][5]
Proteasome
Constitutive

B1 >10,600 - [5]
Proteasome
Constitutive

B2 604 - [5]
Proteasome

Table 2: Inhibition of Immunoproteasome Subunits in Human PBMCs after 1-hour KZR-616

Exposure
KZR-616
. LMP7 LMP2 MECL-1
Concentration L Lo L Reference
Inhibition (%) Inhibition (%) Inhibition
(nM)
250 Near complete >50 Minimal impact [6]
500 Near complete >50 Minimal impact [6]

Table 3: Immunoproteasome Inhibition in Healthy Volunteers after a Single Subcutaneous Dose
of KZR-616
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Constitutive

KZR-616 Dose @ LMP7 LMP2
Lo o Proteasome Reference
(mg) Inhibition (%) Inhibition (%) .
Inhibition (%)
>30 >80 - <37 [51[7]
45 ~95 ~70 - [7]
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Caption: KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome,
leading to reduced pro-inflammatory cytokine production and modulation of T and B cell

function.
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Caption: A generalized workflow for measuring immunoproteasome activity in cell lysates using
a fluorogenic substrate assay after exposure to KZR-616.

Experimental Protocols

Protocol 1: In Vitro Measurement of Imnmunoproteasome
Chymotrypsin-Like Activity in Peripheral Blood
Mononuclear Cells (PBMCs) using a Fluorogenic
Substrate Assay

This protocol is adapted from methodologies described in studies evaluating KZR-616 and
general proteasome activity assays.[6][3]

Objective: To determine the effect of KZR-616 on the chymotrypsin-like activity of the
immunoproteasome in human PBMCs.

Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCs)
e KZR-616 (Zetomipzomib)

¢ Dimethyl sulfoxide (DMSO, vehicle control)
 RPMI-1640 medium

o Fetal Bovine Serum (FBS)

» Lysis Buffer (e.g., 25 mM Tris-HCI pH 7.5, 5 mM MgCI2, 10% glycerol, 1 mM ATP, 1 mM
DTT)

e Proteasome Activity Assay Buffer (50 mM Tris-HCI, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM
ATP, 1 mM DTT)

e Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

o 96-well black, flat-bottom plates
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o Fluorometric plate reader

Procedure:

e Cell Culture and Treatment:

[¢]

Isolate human PBMCs using standard density gradient centrifugation.
o Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
o Plate PBMCs at a density of 1 x 1076 cells/well in a 24-well plate.

o Prepare serial dilutions of KZR-616 in DMSO. The final DMSO concentration in the cell
culture should be <0.1%.

o Treat cells with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) and a vehicle
control (DMSO) for 1 hour at 37°C in a CO2 incubator.

e Cell Lysis:

[e]

After incubation, harvest the cells and wash twice with cold PBS.

[e]

Resuspend the cell pellet in ice-cold Lysis Buffer.

o

Incubate on ice for 30 minutes with periodic vortexing.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[¢]

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a
standard protein assay (e.g., BCA assay).

o Proteasome Activity Assay:
o In a 96-well black plate, add 10-20 pg of protein lysate per well.
o Adjust the volume in each well to 100 pl with Proteasome Activity Assay Buffer.

o Prepare a blank well containing only the assay buffer.
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o Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50
MM,

o Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

o Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically
every 5 minutes for 60-120 minutes.

o Data Analysis:

o Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic
curve for each well.

o Subtract the Vmax of the blank from all other readings.
o Normalize the activity of the KZR-616-treated samples to the vehicle control.

o Calculate the percentage of inhibition for each concentration of KZR-616.

Protocol 2: Measurement of Proteasome Subunit-
Specific Occupancy using ProCISE (Proteasome
Constitutive Immuno-Subunit ELISA)

This protocol is based on descriptions of the ProCISE assay used in KZR-616 studies.[6]

Objective: To determine the specific binding of KZR-616 to individual proteasome subunits
(LMP7, LMP2, MECL-1, 35, B1, B2) in treated cells.

Materials:

o Cell lysates prepared as in Protocol 1.

o ProCISE Assay Kit (commercially available or custom-developed). This typically includes:
o Antibody-coated plates specific for each proteasome subunit.

o Biotinylated active site-directed probe.
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o Streptavidin-HRP conjugate.

o Substrate for HRP (e.g., TMB).

o Stop solution.

o Plate washer.

e Spectrophotometric plate reader.

Procedure:

e Assay Principle: The ProCISE assay is a competitive binding assay. The amount of a
biotinylated probe that binds to a specific proteasome subunit is inversely proportional to the
amount of that subunit that is occupied by the inhibitor (KZR-616).

o Plate Setup:

o Use separate wells coated with antibodies for each of the six proteasome subunits (LMP7,
LMP2, MECL-1, 35, 31, B2).

o Add cell lysates from KZR-616-treated and vehicle-treated cells to the appropriate wells.

o Incubate to allow the proteasome complexes to be captured by the antibodies.

o Competitive Binding:

o After a wash step, add a biotinylated active site-directed probe to all wells. This probe will
bind to the active sites of the proteasome subunits that are not occupied by KZR-616.

o Incubate to allow the probe to bind.

o Detection:

o Wash the plate to remove any unbound probe.

o Add streptavidin-HRP conjugate to each well and incubate.

o Wash the plate to remove unbound conjugate.
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o Add the HRP substrate and incubate until a color develops.

o Add the stop solution to terminate the reaction.

e Readout and Data Analysis:
o Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

o The signal from the KZR-616-treated samples will be lower than the vehicle control, as
KZR-616 binding prevents the biotinylated probe from binding.

o Calculate the percentage of active site occupancy (inhibition) for each subunit by
comparing the signal from the KZR-616-treated samples to the vehicle control.

Conclusion

The provided application notes and protocols offer a framework for the detailed investigation of
KZR-616's effect on immunoproteasome activity. By employing these methods, researchers
can obtain robust and reproducible data to further understand the mechanism of action of this
and other immunoproteasome inhibitors, aiding in the development of novel therapeutics for
autoimmune and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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immunoproteasome-activity-after-kzr-616-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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